Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structural features, including a morphinan backbone, epoxy and didehydro functionalities, and bis(methylcarbamate) ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) typically involves multiple steps. The process begins with the preparation of the morphinan backbone, followed by the introduction of epoxy and didehydro functionalities. The final step involves the esterification of the compound with bis(methylcarbamate) groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functionalities.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry
Biology
In biological research, it serves as a tool for studying the interactions between morphinan derivatives and biological targets, such as receptors and enzymes .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including analgesic and anti-inflammatory properties .
Industry
In the industrial sector, it is used in the development of new materials and chemical processes, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades .
Comparison with Similar Compounds
Properties
CAS No. |
61269-42-9 |
---|---|
Molecular Formula |
C21H25N3O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-3-methyl-9-(methylcarbamoyloxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C21H25N3O5/c1-22-19(25)27-14-6-4-11-10-13-12-5-7-15(28-20(26)23-2)18-21(12,8-9-24(13)3)16(11)17(14)29-18/h4-7,12-13,15,18H,8-10H2,1-3H3,(H,22,25)(H,23,26)/t12-,13+,15-,18-,21-/m0/s1 |
InChI Key |
AGNRIYUGDARSHW-SDPBFRHGSA-N |
Isomeric SMILES |
CNC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)NC)CCN3C |
Canonical SMILES |
CNC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)NC)CCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.